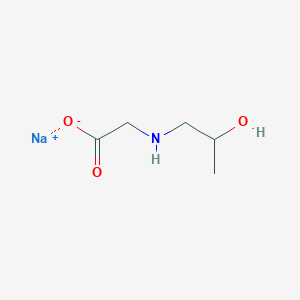

Sodium;2-(2-hydroxypropylamino)acetate

Description

Classification within Amino Alcohol Derivatives and Carboxylates

Sodium;2-(2-hydroxypropylamino)acetate is a bifunctional molecule that can be classified based on its distinct chemical moieties. Primarily, it is an organic sodium salt, specifically a sodium carboxylate. nih.gov The anionic component, 2-(2-hydroxypropylamino)acetate, is a derivative of glycine (B1666218), an α-amino acid, where one of the hydrogen atoms on the amino group is substituted with a 2-hydroxypropyl group.

This substitution introduces both an alcohol and a secondary amine functionality, placing the compound within the broad category of amino alcohols, also known as alkanolamines. iris-biotech.dewikipedia.org Amino alcohols are characterized by the presence of at least one hydroxyl (-OH) group and one amino (-NHR) group on an alkane backbone. wikipedia.orgontosight.ai The presence of these hydrophilic groups generally imparts good solubility in water and other polar solvents. wikipedia.orgontosight.ai

| Functional Group | Classification | Significance in Molecule |

|---|---|---|

| -COO⁻Na⁺ | Sodium Carboxylate | Confers salt-like properties and high water solubility. |

| -NHR- | Secondary Amine | Acts as a key linkage point and potential site for hydrogen bonding. |

| -OH | Secondary Alcohol | Provides a site for hydrogen bonding and potential further chemical modification. |

Molecular Architecture and Conformational Analysis of the Hydroxypropylaminoacetate Moiety

The molecular architecture of the 2-(2-hydroxypropylamino)acetate anion consists of a central secondary amine nitrogen atom linking an acetate (B1210297) moiety (-CH₂COO⁻) and a 2-hydroxypropyl group (-CH₂CH(OH)CH₃). This structure contains several single bonds, allowing for considerable conformational flexibility.

Conformational analysis, the study of the different spatial arrangements of a molecule resulting from rotation about single bonds, is crucial for understanding its properties. nih.govlumenlearning.com The potential energy of the molecule varies with these rotations, influenced by factors like torsional strain and steric interactions. libretexts.orgyoutube.com The most stable conformations will minimize these unfavorable interactions. For the hydroxypropylaminoacetate moiety, rotations around the C-C, C-N, and C-O bonds are of primary interest.

Key rotational considerations include:

Rotation around the C-C bonds: The bonds within the propyl and acetate segments will favor staggered conformations to minimize torsional strain between adjacent atoms or groups. youtube.com

Steric Hindrance: The bulky 2-hydroxypropyl group and the acetate group will orient themselves to reduce steric clash. The fully eclipsed conformation, where the largest groups are directly aligned, represents the highest energy state. youtube.com

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can potentially occur between the hydroxyl group's hydrogen and one of the carboxylate oxygens, or the lone pair of the amine nitrogen. This would lead to a pseudo-cyclic conformation, which could represent a low-energy state.

| Rotatable Bond | Interacting Groups | Primary Conformational Factor |

|---|---|---|

| N-C (propyl) | Acetate group and Propyl group | Steric Hindrance |

| C-C (propyl) | Methyl group and Hydroxyl/Amine groups | Torsional Strain & Steric Hindrance |

| N-C (acetate) | Propyl group and Carboxylate group | Steric Hindrance |

| C-O (alcohol) | Hydroxyl H and Carboxylate O/Amine N | Potential Intramolecular H-Bonding |

General Significance of β-Amino Acids and Hydroxylated Amines in Organic Chemistry Research

While this compound is structurally an α-amino acid derivative, the study of related structures such as β-amino acids and the broader class of hydroxylated amines reveals important trends in organic chemistry research.

β-Amino Acids are isomers of α-amino acids where the amino group is attached to the third carbon (the β-carbon) from the carboxyl group. mmsl.cz Their unique structure has garnered significant interest in medicinal chemistry and materials science. numberanalytics.comhilarispublisher.com They serve as crucial building blocks for various pharmaceuticals and agrochemicals. researchgate.netresearchgate.net When incorporated into peptides, β-amino acids can confer increased stability against enzymatic degradation and can induce unique, stable secondary structures. mmsl.czresearchgate.net Research has explored their potential in therapeutic areas such as antimicrobial and cancer therapy. numberanalytics.com

Hydroxylated Amines (Amino Alcohols) are a fundamentally important class of compounds in organic synthesis. wikipedia.org Their bifunctionality makes them valuable as versatile starting materials and intermediates for more complex molecules. ontosight.aifishersci.com Enantiomerically pure amino alcohols are frequently used as chiral auxiliaries and ligands in asymmetric synthesis, enabling the selective production of specific stereoisomers. iris-biotech.dewikipedia.org Furthermore, the amino alcohol motif is a key pharmacophore found in numerous biologically active compounds and is often incorporated into drug molecules to modulate their physicochemical properties. fishersci.comnih.gov Hydroxylated amine reagents have also shown remarkable potential as aminating agents in various synthetic transformations. rsc.orgrsc.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2-hydroxypropylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.Na/c1-4(7)2-6-3-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXFALJKUWIQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Preparations of Sodium;2 2 Hydroxypropylamino Acetate and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in the Aminoacetate Scaffold

The key step in synthesizing the aminoacetate backbone is the formation of the C-N bond between the 2-hydroxypropylamino group and the acetate (B1210297) group. This can be achieved through several reliable methods.

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound, in this case, an α-keto acid such as glyoxylic acid, with an amine, 2-aminopropan-1-ol, to form an intermediate imine which is then reduced in situ to the desired amine. d-nb.infogoogle.comresearchgate.net

The general reaction proceeds as follows:

Imine Formation: The amino group of 2-aminopropan-1-ol nucleophilically attacks the ketone carbonyl of the α-keto acid (e.g., glyoxylic acid) to form a hemiaminal, which then dehydrates to form an imine (or Schiff base).

Reduction: The imine is subsequently reduced to the secondary amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

A plausible reaction scheme for the synthesis of 2-(2-hydroxypropylamino)acetic acid via this pathway is shown below:

Reactants: Glyoxylic acid and 2-aminopropan-1-ol

Reducing Agent: Sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd-C)

Solvent: Typically a protic solvent like methanol (B129727) or water.

Product: 2-(2-hydroxypropylamino)acetic acid

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| Glyoxylic Acid | 2-aminopropan-1-ol | Sodium Borohydride | Methanol/Water | 2-(2-hydroxypropylamino)acetic acid |

This one-pot reaction is often favored due to its operational simplicity and the availability of the starting materials. google.com The resulting amino acid can then be converted to its sodium salt.

Another common and effective strategy for forming the C-N bond is through the nucleophilic substitution of a halogenated acetate with 2-aminopropan-1-ol. In this reaction, the amine acts as the nucleophile, displacing a halide from the α-carbon of the acetate derivative. physicsandmathstutor.com

A typical substrate for this reaction is an ethyl or methyl ester of chloroacetic acid or bromoacetic acid. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct.

A representative reaction is the alkylation of 2-aminopropan-1-ol with ethyl chloroacetate (B1199739):

Reactants: 2-aminopropan-1-ol and Ethyl chloroacetate

Base: A non-nucleophilic base such as triethylamine (B128534) or sodium carbonate is often used to scavenge the HCl produced.

Solvent: A polar aprotic solvent like toluene (B28343) or acetonitrile (B52724) is suitable for this reaction. google.com

Intermediate Product: Ethyl 2-(2-hydroxypropylamino)acetate

The reaction of R-(+)-alpha-methylbenzylamine with ethyl chloroacetate, a similar primary amine, has been reported to proceed in toluene with triethylamine as the base, at a temperature of 50-60°C for 8 hours. google.com

| Amine | Haloacetate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Intermediate Product |

| 2-aminopropan-1-ol | Ethyl chloroacetate | Triethylamine | Toluene | 50-60 | 8 | Ethyl 2-(2-hydroxypropylamino)acetate |

Alternatively, the reaction can be performed with sodium chloroacetate, where the amine directly displaces the chloride ion.

A two-step approach involving amidation followed by reduction can also be employed. This method provides an alternative route to the target secondary amine.

Amidation: 2-aminopropan-1-ol can be acylated with chloroacetyl chloride in the presence of a base to form the corresponding amide, N-(2-hydroxypropyl)-2-chloroacetamide. This reaction is typically carried out at low temperatures to control the reactivity of the acid chloride. sphinxsai.com

Intramolecular Alkylation or Reduction: The resulting chloroacetamide can then undergo an intramolecular cyclization to form a lactam, which can be subsequently hydrolyzed. Alternatively, and more directly for the synthesis of the target molecule, the chloroacetamide can be used to alkylate a glycine (B1666218) equivalent, or the amide can be reduced to the corresponding amine. The reduction of the amide functional group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Acylating Agent | Amine | Base | Solvent | Intermediate Amide |

| Chloroacetyl chloride | 2-aminopropan-1-ol | Triethylamine or DBU | Tetrahydrofuran (THF) | N-(2-hydroxypropyl)-2-chloroacetamide |

This method, while being multi-step, offers a high degree of control over the reaction intermediates.

Approaches for Carboxylic Acid Functionalization and Salt Formation

Once the core aminoacetate structure has been synthesized, typically as an ester, the next step involves the functionalization of the carboxylic acid and the formation of the final sodium salt.

While less direct for the synthesis of the target molecule from readily available precursors, it is theoretically possible to form the acetate moiety through the oxidation of a suitable precursor. For instance, if a molecule containing a 2-(2-hydroxypropylamino)ethanol moiety were synthesized, the primary alcohol could potentially be selectively oxidized to the corresponding carboxylic acid.

This would require a chemoselective oxidation that does not affect the secondary alcohol on the hydroxypropyl group or the secondary amine. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled conditions or catalytic oxidation methods could be explored for this transformation. However, achieving high selectivity in the presence of other sensitive functional groups can be challenging.

The most common and straightforward method to obtain the sodium salt of 2-(2-hydroxypropylamino)acetate is through the hydrolysis of the corresponding ester, which is often the direct product of the C-N bond-forming reactions described in section 2.1.2. This process is known as saponification.

The ethyl ester of 2-(2-hydroxypropylamino)acetate can be treated with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt and ethanol (B145695) as a byproduct.

Reactant: Ethyl 2-(2-hydroxypropylamino)acetate

Reagent: Sodium hydroxide (NaOH)

Solvent: Water, ethanol, or a mixture thereof.

Product: Sodium 2-(2-hydroxypropylamino)acetate

The reaction is typically carried out at room temperature or with gentle heating to ensure complete hydrolysis.

| Ester Intermediate | Base | Solvent | Product |

| Ethyl 2-(2-hydroxypropylamino)acetate | Sodium Hydroxide | Water/Ethanol | Sodium 2-(2-hydroxypropylamino)acetate |

This final step is generally high-yielding and provides the desired product in a pure form after appropriate workup and isolation procedures.

Stereoselective Synthesis and Chiral Resolution Techniques for the Hydroxypropyl Moiety

The chirality of the hydroxypropyl group is a critical determinant of the biological and chemical properties of the final compound. Achieving a high degree of enantiomeric purity requires specialized synthetic strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric hydroxylation or epoxidation of propylene (B89431) and its derivatives provides a direct route to enantiomerically enriched precursors. This approach utilizes chiral catalysts to introduce the hydroxyl group in a stereocontrolled manner.

One effective strategy is the use of biocatalysts, such as cytochrome P450 monooxygenases (P450s). These enzymes can catalyze the hydroxylation of propargylic C-H bonds with exceptional regio- and enantioselectivity under mild conditions. nih.gov For instance, P450tol monooxygenase has been shown to produce optically active propargylic alcohols with enantiomeric excess (ee) values ranging from 94% to over 99%. nih.gov This biocatalytic method offers a green and efficient pathway to chiral building blocks. nih.gov

Transition metal complexes are also widely employed for the asymmetric epoxidation of propylene. Chiral catalyst systems, such as those based on Co(III)(salen) complexes, have been developed for the kinetic resolution of propylene oxide (PO) through its reaction with carbon dioxide to form propylene carbonate (PC). researchgate.net This process can yield enantiomerically enriched propylene carbonate with high selectivity. researchgate.net Furthermore, the direct oxidation of propane (B168953) to propylene oxide at low temperatures (as low as 150 °C) has been achieved using alumina-supported subnanometer copper clusters, with theoretical calculations indicating that partially hydroxylated clusters have low activation energies for the propylene epoxidation pathway. acs.orgnih.gov

| Catalyst System | Reaction Type | Substrate | Product | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| P450tol Monooxygenase | Asymmetric Hydroxylation | Alkynes (Propargylic C-H bonds) | Chiral Propargylic Alcohols | 94-99% |

| Co(III)(salen) complex with PPN+F- | Kinetic Resolution via Carbonation | Propylene Oxide (PO) | Propylene Carbonate (PC) | up to 83% |

| Alumina-supported Cu clusters | Direct Epoxidation | Propane/Propylene | Propylene Oxide (PO) | High selectivity reported |

The resolution of racemic precursors, such as 1-amino-2-propanol, is a classical and industrially viable method for obtaining pure enantiomers. This technique involves reacting the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgrsc.orggoogle.com

Commonly used chiral resolving agents for bases include L(+)-tartaric acid, (-)-mandelic acid, and N-tosyl-(S)-phenylalanine. libretexts.orggoogle.comresearchgate.netresearchgate.net The choice of solvent is critical for successful separation, as it can significantly influence the solubility difference between the diastereomeric salts. google.comresearchgate.net For example, in the resolution of dl-2-amino-1-butanol, using an essentially anhydrous solution of ethanol or methanol with L(+)-tartaric acid leads to the preferential crystallization of the d-2-amino-1-butanol L-tartrate salt. google.com Similarly, the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid was optimized using 2-butanol (B46777) containing water. researchgate.net

Once separated, the pure diastereomeric salt is treated with a base or acid to liberate the desired enantiomerically pure amine or alcohol. libretexts.org While effective, this method can be tedious and may require multiple recrystallizations to achieve high optical purity. libretexts.orggoogle.com Following separation, chromatographic techniques can be employed to either separate the diastereomers directly or to analyze the enantiomeric purity of the resolved product. researchgate.netacs.org

| Racemic Precursor | Resolving Agent | Solvent System | Outcome |

|---|---|---|---|

| dl-2-amino-1-butanol | L(+)-Tartaric Acid | Anhydrous Ethanol/Methanol | Preferential crystallization of the d-enantiomer salt. google.com |

| (RS)-α-methylbenzylamine | N-tosyl-(S)-phenylalanine | Dioxane | Crystallization of the (R)-1·(S)-2 salt. researchgate.net |

| 3-(methylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | 2-Butanol with water | Crystallization of the (S)-amine·(S)-acid salt. researchgate.net |

| dl-1-amino-2-propanol | L(+)-Tartaric Acid | Not specified | Partial resolution described. researchgate.net |

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes, typically lipases, that can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. googleapis.comnih.gov The most common approach is the kinetic resolution of racemic alcohols or amines via enantioselective acylation or hydrolysis. googleapis.comnih.gov

For the synthesis of chiral 2-amino-1-alkanols, a process has been developed involving the asymmetric enzymatic hydrolysis of racemic N-alkoxycarbonyl-2-amino-1-alkanol esters. googleapis.com A lipase (B570770) selectively hydrolyzes the ester of one enantiomer (e.g., the R-isomer), producing the corresponding chiral alcohol, while leaving the ester of the other enantiomer (the S-isomer) intact. googleapis.com The resulting alcohol and unreacted ester can then be easily separated.

The choice of enzyme, acylating agent, and reaction medium are crucial for achieving high enantioselectivity (expressed as the E-value) and enantiomeric excess of the product (ee_p). nih.gov For example, in the kinetic resolution of 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for related compounds, the optimal system used lipase from Candida rugosa, isopropenyl acetate as the acyl donor, and a two-phase medium of toluene and an ionic liquid, achieving a high E-value of 67.45 and a product ee of 96.17%. nih.gov

| Enzyme | Racemic Substrate | Reaction Type | Key Parameters | Result |

|---|---|---|---|---|

| Lipase | (R,S)-N-alkoxycarbonyl-2-amino-1-alkanol esters | Asymmetric Hydrolysis | Selective hydrolysis of one enantiomer. googleapis.com | Separation of (R)-alcohol and (S)-ester. googleapis.com |

| Lipase from Candida rugosa | 1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution (Acylation) | Acylating agent: Isopropenyl acetate; Solvent: Toluene/Ionic Liquid | E-value: 67.45; Product ee: 96.17%. nih.gov |

Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity

The core reaction for synthesizing the target molecule is the nucleophilic ring-opening of an epoxide (e.g., propylene oxide) by an amino acid, an N-alkylation reaction. Optimizing conditions such as solvent and catalyst is essential to maximize yield, prevent side reactions, and ensure high selectivity.

The choice of solvent significantly impacts the N-alkylation of amino acids due to their zwitterionic nature and limited solubility in many organic solvents. nih.govnih.gov The reaction medium can influence reaction rates, selectivity between N-alkylation and competing esterification, and the potential for racemization. nih.gov

For the N-alkylation of α-amino acids with secondary alcohols, trifluoroethanol (CF3CH2OH) has been identified as an excellent solvent, capable of dissolving the amino acid substrates and facilitating quantitative yields of the desired N-alkylated products. nih.gov In contrast, reactions in neat alcohols like isopropanol (B130326) can be limited by the poor solubility of many amino acids. nih.gov

The use of supercritical carbon dioxide (scCO2) as a solvent in conjunction with a heterogeneous catalyst has also been explored. beilstein-journals.org For N-alkylation reactions of amino alcohols, scCO2 was found to be beneficial, leading to higher yields compared to reactions conducted in its absence. beilstein-journals.org In some cases, solvent-free conditions are highly effective, particularly for the ring-opening of epoxides by amines, which can lead to high yields and excellent chemo- and regioselectivity, offering a greener synthetic approach. organic-chemistry.orgmdpi.com

| Solvent System | Substrates | Key Observation |

|---|---|---|

| Trifluoroethanol (CF3CH2OH) | α-Amino Acids + Isopropanol | Excellent solvent, providing quantitative yields of N-isopropyl amino acids. nih.gov |

| Supercritical CO2 (scCO2) | Amino alcohols | Beneficial to the yield of cyclic N-alkylated amines. beilstein-journals.org |

| Solvent-free | Epoxides + Amines | High yields, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.orgmdpi.com |

| Toluene | Phenylalanine pentyl ester + 4-methylbenzyl alcohol | Side reaction (transesterification) observed. nih.gov |

Catalysts are crucial for activating the epoxide ring, making it more susceptible to nucleophilic attack by the amine group of the amino acid. A variety of catalytic systems have been developed to improve the efficiency and selectivity of this transformation.

Lewis acids are effective catalysts for epoxide ring-opening. Yttrium(III) chloride (YCl3), for example, has been shown to be a highly efficient catalyst for the aminolysis of epoxides. mdpi.com At a low loading of just 1 mol%, YCl3 can promote the reaction at room temperature under solvent-free conditions, delivering β-amino alcohols in good to excellent yields with high regioselectivity. The mechanism involves the activation of the epoxide ring through the interaction of the Lewis-acidic yttrium with the epoxide oxygen atom. mdpi.com

Heterogeneous catalysts offer advantages in terms of separation and recyclability. Gamma-alumina (γ-Al2O3) has been successfully used as a heterogeneous catalyst for the N-alkylation of amino alcohols. beilstein-journals.org Ruthenium-based catalysts have also been developed for the direct, base-free N-alkylation of α-amino acid esters and amides with alcohols, a related transformation that proceeds with excellent retention of stereochemistry. nih.gov The addition of diphenylphosphate as an additive was found to be critical for enhancing reactivity and product selectivity in this system. nih.gov More recently, iron-catalyzed enantioselective alkylation of α-imino esters has been reported, demonstrating the utility of earth-abundant metals in these transformations. acs.org

| Catalyst | Catalyst Type | Reaction | Key Features |

|---|---|---|---|

| Yttrium(III) chloride (YCl3) | Lewis Acid | Ring-opening of epoxides by amines | Effective at 1 mol% loading, room temperature, solvent-free. mdpi.com |

| Gamma-alumina (γ-Al2O3) | Heterogeneous | N-alkylation of amino alcohols | Used in continuous flow systems with scCO2. beilstein-journals.org |

| Ruthenium complex with Diphenylphosphate additive | Transition Metal (Homogeneous) | N-alkylation of α-amino acid esters with alcohols | Base-free, high retention of stereochemistry. nih.gov |

| Iron(II) chloride (FeCl2) with chiral NPN ligand | Transition Metal (Homogeneous) | Asymmetric alkylation of α-imino esters | High yield and enantioselectivity. acs.org |

| Silica gel | Heterogeneous | Ring-opening of epoxides by amines | Effective at room temperature under solvent-free conditions. organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of Sodium;2-(2-hydroxypropylamino)acetate and its analogues is a critical step towards developing more environmentally benign and sustainable chemical processes. Traditional synthetic methods for N-substituted amino acids often involve the use of hazardous reagents, volatile organic solvents, and may generate significant amounts of waste. By contrast, green synthetic routes aim to minimize environmental impact through careful design of reaction pathways, selection of starting materials, and optimization of reaction conditions.

A promising green synthetic approach for this compound involves the direct reaction of a glycine salt, such as sodium glycinate (B8599266), with propylene oxide. This method is inherently atom-economical as it is an addition reaction where all the atoms of the reactants are incorporated into the final product. The primary theoretical byproduct is eliminated, leading to a high atom economy.

Key Green Chemistry Principles Applied:

Atom Economy: The reaction of sodium glycinate and propylene oxide is an addition reaction, which in principle, can achieve 100% atom economy, as all atoms from the reactants are incorporated into the desired product. This minimizes waste at the molecular level.

Use of Safer Solvents: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Water is non-toxic, non-flammable, and readily available. The synthesis of N-substituted glycine derivatives has been successfully demonstrated in aqueous media, avoiding the need for hazardous organic solvents.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.comajgreenchem.com Microwave heating directly and efficiently heats the reaction mixture, leading to faster reaction rates. ajchem-a.com Similarly, ultrasound can enhance reaction rates through acoustic cavitation.

Use of Renewable Feedstocks: Glycine, a key starting material, can be produced from renewable resources. rsc.org Furthermore, propylene glycol, a precursor to propylene oxide, can be derived from glycerin, a byproduct of biodiesel production, which is a renewable feedstock. This aligns with the principle of using renewable rather than depleting raw materials.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, often allowing for milder reaction conditions and reducing energy requirements. While a catalyst is not strictly necessary for the reaction between an amine and an epoxide, the development of efficient and recyclable catalysts could further improve the greenness of the synthesis.

Illustrative Green Synthetic Route:

A potential green synthetic pathway for this compound is the direct nucleophilic ring-opening of propylene oxide with sodium glycinate in an aqueous solution. This reaction can be represented as follows:

Sodium Glycinate + Propylene Oxide → this compound

This one-step synthesis is advantageous due to its simplicity and high atom economy. The reaction can be further optimized by employing green technologies.

Data on Green Synthetic Approaches:

The following tables provide an overview of how different green chemistry approaches could be applied to the synthesis of this compound, with comparative data inferred from similar reactions reported in the literature.

Table 1: Comparison of Conventional vs. Green Synthetic Solvents

| Solvent System | Environmental, Health & Safety (EHS) Concerns | Potential for Recovery & Recycling | Relative Energy Input for Removal |

| Conventional | |||

| Dichloromethane | Carcinogen, volatile organic compound (VOC) | Moderate | High |

| Toluene | Toxic, VOC | High | High |

| N,N-Dimethylformamide (DMF) | Reproductive toxin, VOC | Low | Very High |

| Green | |||

| Water | Non-toxic, non-flammable | Not applicable (benign) | Low |

| Ethanol (from biomass) | Low toxicity, flammable | High | Moderate |

| Supercritical CO2 | Non-toxic, non-flammable | High | Low |

Table 2: Impact of Energy Sources on Reaction Efficiency

| Energy Source | Typical Reaction Time | Energy Consumption | Selectivity | Waste Generation |

| Conventional Heating (Oil Bath) | Hours to Days | High | Moderate to High | Can be significant due to side reactions |

| Microwave Irradiation | Minutes to Hours | Low to Moderate | Often improved | Reduced due to shorter reaction times |

| Ultrasound | Minutes to Hours | Low | Can be improved | Reduced due to enhanced reaction rates |

Table 3: Atom Economy of a Proposed Green Synthetic Route

| Reactant | Molecular Weight ( g/mol ) | Mass of Reactants (g) |

| Sodium Glycinate | 97.05 | 97.05 |

| Propylene Oxide | 58.08 | 58.08 |

| Total Mass of Reactants | 155.13 | |

| Product | Molecular Weight ( g/mol ) | Mass of Product (g) |

| This compound | 155.13 | 155.13 |

| Atom Economy (%) | 100% |

Note: The atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. For an addition reaction, the theoretical atom economy is 100%.

Table 4: Potential for Renewable Feedstocks

| Compound | Conventional Source | Renewable Source | Green Chemistry Principle |

| Glycine | Petrochemical-based synthesis (e.g., Strecker synthesis) | Fermentation of sugars, conversion of biomass. rsc.org | Use of Renewable Feedstocks |

| Propylene Oxide | Propylene (from fossil fuels) | Propylene glycol from glycerol (B35011) (biodiesel byproduct) | Use of Renewable Feedstocks |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be shifted towards more sustainable and environmentally responsible manufacturing processes. Future research in this area should focus on the development of highly efficient and recyclable catalysts, as well as the optimization of reaction conditions using alternative energy sources to maximize yields and minimize environmental impact.

Iii. Reaction Mechanisms and Intrinsic Chemical Transformations

Fundamental Reactivity of the Secondary Amine Functionality

The nitrogen atom in the secondary amine group possesses a lone pair of electrons, which defines its role as both a nucleophile and a base.

Nucleophilic Addition and Substitution Mechanisms

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, enabling it to participate in a variety of nucleophilic addition and substitution reactions.

N-Alkylation: Secondary amines can react with alkyl halides through a nucleophilic substitution (SN2) mechanism to form tertiary amines. In the case of 2-(2-hydroxypropylamino)acetate, reaction with an alkyl halide (R-X) would yield a tertiary amine. This reaction is often difficult to control, and over-alkylation can occur to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. youtube.com

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form a stable tertiary amide. orgoreview.comfiveable.me This reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., chloride). chemguide.co.uksavemyexams.com Bases such as pyridine (B92270) are often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.comchemguide.co.uk The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com

| Reaction Type | Reagent | Product | Mechanism |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | SN2 |

| N-Acylation | Acyl Chloride (RCOCl) | Tertiary Amide | Nucleophilic Acyl Substitution |

| N-Acylation | Acid Anhydride ((RCO)2O) | Tertiary Amide | Nucleophilic Acyl Substitution |

Acid-Base Equilibria and Protonation States

The secondary amine is basic and will exist in a protonated, cationic form (an ammonium ion) in acidic conditions. The equilibrium between the neutral amine and its conjugate acid is determined by the pH of the solution and the pKₐ of the ammonium ion. The pKₐ values for the conjugate acids of simple alkylamines are typically in the range of 10 to 11. pressbooks.publibretexts.org

Conversely, the carboxylate group is the conjugate base of a carboxylic acid. Carboxylic acids are weakly acidic, with pKₐ values generally between 4 and 5. idc-online.comindiana.edulibretexts.org The hydroxyl group is a very weak acid, with a pKₐ typically around 16-18, making it far less acidic than the carboxylic acid or the ammonium ion. indiana.edulibretexts.org

Given these approximate pKₐ values, the protonation state of Sodium;2-(2-hydroxypropylamino)acetate is highly pH-dependent:

In strongly acidic solutions (pH < 4): The carboxylate group will be protonated to form a carboxylic acid, and the amine will be protonated to form a secondary ammonium ion. The molecule will carry a net positive charge.

In moderately acidic to neutral solutions (pH ~5-9): The carboxylic acid will be deprotonated to its carboxylate form, while the amine will remain protonated. The molecule will exist predominantly as a zwitterion.

In alkaline solutions (pH > 11): The ammonium ion will be deprotonated to the neutral secondary amine, and the carboxylate will remain. The molecule will carry a net negative charge.

| Functional Group (Acid Form) | Approximate pKₐ | Predominant Form at pH 7 |

|---|---|---|

| Carboxylic Acid (R-COOH) | 4 - 5 idc-online.comlibretexts.org | Carboxylate (R-COO⁻) |

| Secondary Ammonium (R₂-NH₂⁺) | 10 - 11 pressbooks.publibretexts.org | Secondary Ammonium (R₂-NH₂⁺) |

| Secondary Alcohol (R₂-CHOH) | 16 - 18 libretexts.orgmasterorganicchemistry.com | Secondary Alcohol (R₂-CHOH) |

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group can act as a nucleophile or be converted into a good leaving group, enabling various transformations.

O-Alkylation and O-Acylation Pathways

O-Alkylation: The hydroxyl group can be deprotonated by a strong base to form an alkoxide, a potent nucleophile. This alkoxide can then react with an alkyl halide to form an ether (Williamson ether synthesis).

O-Acylation: The hydroxyl group can react with acylating agents like acid chlorides or anhydrides to form esters. organic-chemistry.orgresearchgate.net This reaction is often catalyzed by a base or, alternatively, can be performed under acidic conditions. nih.gov Performing the reaction in a suitable acidic medium protonates the more nucleophilic amine group, preventing it from reacting and thus allowing for the chemoselective O-acylation of the hydroxyl group. nih.gov

The competition between N-acylation and O-acylation is a key consideration. Generally, the amine is more nucleophilic than the alcohol, leading to preferential N-acylation under neutral or basic conditions. However, selective O-acylation can be achieved by protonating the amine under acidic conditions. nih.gov

Intramolecular Cyclization and Ring-Closure Reactions

The proximity of the amine and hydroxyl groups allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures, such as morpholinones. For instance, derivatives of N-substituted amino acids can undergo cyclization to form morpholin-3-ones. google.com The reaction can be promoted by activating one of the functional groups. For example, activation of the carboxylate group followed by intramolecular nucleophilic attack from the hydroxyl oxygen could lead to a cyclic ester (a lactone). More commonly, intramolecular reactions involving the amine and hydroxyl groups can lead to the formation of morpholine (B109124) rings. organic-chemistry.orgresearchgate.net For example, the N-(2-hydroxypropyl)glycine structure could potentially cyclize under dehydrating conditions, where the nitrogen atom displaces the hydroxyl group (after its conversion to a better leaving group) to form a substituted morpholin-3-one. researchgate.netrsc.org

Carboxylate Group Reactivity and Derivatization

The sodium carboxylate is the salt of a carboxylic acid and its reactivity is twofold: it can react as a nucleophile, or it can be protonated to the carboxylic acid, which can then undergo a different set of reactions.

As a nucleophilic salt, the carboxylate anion can react with electrophiles. A primary example is its reaction with primary alkyl halides in an SN2 reaction to yield an ester. orgosolver.comausetute.com.auacs.org This reaction provides a direct pathway to ester derivatives from the sodium salt form of the compound. The use of polar aprotic solvents like DMSO can enhance the nucleophilicity of the carboxylate anion and accelerate the reaction. tandfonline.com

If protonated to its carboxylic acid form, a wider range of derivatizations becomes possible through nucleophilic acyl substitution, although these reactions often require activation of the carboxylic acid:

Esterification: The carboxylic acid can be converted into an ester by reacting with an alcohol under acidic catalysis (Fischer esterification).

Amide Formation: Reaction with an amine to form an amide typically requires the use of a coupling agent (like dicyclohexylcarbodiimide, DCC) to convert the hydroxyl group into a better leaving group.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the synthesis of esters and amides.

| Starting Group | Reagent | Product | General Conditions |

|---|---|---|---|

| Carboxylate (R-COO⁻Na⁺) | Alkyl Halide (R'-X) | Ester (R-COOR') | SN2 conditions, often in polar aprotic solvent orgosolver.comtandfonline.com |

| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Ester (R-COOR') | Acid catalyst (e.g., H₂SO₄) |

| Carboxylic Acid (R-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | Inert solvent |

| Carboxylic Acid (R-COOH) | Amine (R'₂NH) | Amide (R-CONR'₂) | Coupling agent (e.g., DCC) |

Decarboxylation Mechanisms Under Various Conditions

The decarboxylation of amino acids, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental chemical transformation. For this compound, this process is analogous to that of glycine (B1666218), which can occur under various conditions, including thermal stress or in the presence of specific catalysts.

Research into glycine's decomposition on surfaces, which can model environmental or industrial catalytic conditions, shows it proceeds via a multi-step mechanism. surrey.ac.uk For instance, on a water-ice surface, glycine decomposition into CO₂ and methylamine (B109427) (CH₃NH₂) has a significant energy barrier, indicating that the reaction is thermodynamically controlled and more likely to occur in high-temperature environments like interstellar hot-cores. surrey.ac.uk The initial step involves the cleavage of the C-C bond, followed by subsequent rearrangements to release CO₂. surrey.ac.uk

While specific activation energies for this compound are not available, the mechanisms established for glycine provide a foundational model. The process can be initiated by heat, leading to the formation of a carbanion intermediate after the loss of CO₂. This intermediate is then protonated by a source within the reaction environment. The presence of the 2-hydroxypropyl group may influence the reaction rate due to its electronic and steric effects compared to the simple proton in glycine.

Complexation and Chelation Chemistry with Metal Ions

The structure of 2-(2-hydroxypropylamino)acetate, featuring a carboxylate group (-COO⁻), a secondary amine (-NH-), and a hydroxyl group (-OH), makes it an effective chelating agent. wikipedia.org Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. wikipedia.orgbeloit.edu The presence of multiple binding sites (oxygen from the carboxylate, nitrogen from the amine, and oxygen from the hydroxyl group) allows the molecule to act as a potential tridentate ligand, enveloping a metal ion.

The chelation process blocks the reactive sites of metal ions, thereby altering their chemical properties and reducing their reactivity in a system. beloit.edu The stability of the resulting metal complex is a critical factor. This stability is quantified by the stability constant (log K or log β), where a higher value indicates a more stable complex and a greater affinity of the chelating agent for the metal ion. scielo.org.boresearchgate.net

While specific stability constants for this compound are not documented in existing literature, the data for glycine provides a valuable reference point for its expected behavior with various divalent and trivalent metal ions. researchgate.netjocpr.com The addition of the hydroxypropyl group, with its coordinating hydroxyl oxygen, is expected to enhance the stability of the metal complexes compared to those formed with glycine alone, a phenomenon related to the chelate effect where multidentate ligands form more stable complexes than monodentate ligands. wikipedia.org

Table 1: Stability Constants (log β) for Ni(II)-Glycine Complexes This table presents data for the parent compound, glycine, to illustrate the typical stability of complexes formed by this class of molecules.

| Complex Species | log β |

| Ni(Gly) | 5.56 |

| Ni(Gly)₂ | 9.55 |

| Ni(Gly)₃ | 11.68 |

| Data sourced from potentiometric and spectroscopic studies at 25°C and an ionic strength of 0.15 mol·dm⁻³. ijnc.irresearchgate.net |

Intermolecular Reactions and Dimerization Tendencies

In the solid state and in concentrated solutions, N-alkylated amino acids exhibit a strong tendency for self-association through intermolecular hydrogen bonds. mdpi.com X-ray diffraction studies of similar N-alkylated glycine derivatives show that molecules often arrange into centrosymmetric dimers. mdpi.com In these structures, the protonated amino group of one molecule forms a strong hydrogen bond with the carboxylate group of an adjacent molecule.

For this compound, which exists in its zwitterionic form as 2-(2-hydroxypropylamino)acetic acid before deprotonation, this dimerization is highly probable. The key interactions would involve:

N-H···O=C Hydrogen Bonding: The hydrogen on the secondary amine nitrogen forms a hydrogen bond with one of the oxygen atoms of the carboxylate group on a neighboring molecule.

O-H···O Hydrogen Bonding: The hydrogen of the hydroxyl group on the 2-hydroxypropyl side chain can act as a hydrogen bond donor to the carboxylate oxygen of another molecule.

These interactions lead to the formation of stable dimeric or even polymeric chain structures, influencing the compound's physical properties such as solubility and melting point. mdpi.comnih.gov The specific geometry and strength of these interactions would depend on the steric hindrance imposed by the 2-hydroxypropyl group.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The thermodynamics of the reaction pathways involving 2-(2-hydroxypropylamino)acetate can be inferred from data on analogous systems. The stability constants of metal complexes, for instance, are directly related to the Gibbs free energy of formation (ΔG°), a key measure of thermodynamic stability. The relationship is given by the equation ΔG° = -RTln(β), where R is the gas constant, T is the temperature in Kelvin, and β is the stability constant.

Using the stability constants for the Ni(II)-glycine system as a model, we can calculate the thermodynamic favorability of chelation.

Table 2: Calculated Gibbs Free Energy for Ni(II)-Glycine Complex Formation Thermodynamic data derived from the stability constants of the parent compound, glycine, at 298.15 K (25°C).

| Reaction | log β | ΔG° (kJ/mol) |

| Ni²⁺ + Gly⁻ ⇌ Ni(Gly)⁺ | 5.56 | -31.74 |

| Ni²⁺ + 2Gly⁻ ⇌ Ni(Gly)₂ | 9.55 | -54.52 |

| Ni²⁺ + 3Gly⁻ ⇌ Ni(Gly)₃⁻ | 11.68 | -66.68 |

| Calculations based on data from existing literature. ijnc.irresearchgate.net |

The negative values of ΔG° indicate that the formation of these complexes is a spontaneous and thermodynamically favorable process.

From a kinetic perspective, the rate of complex formation is typically very fast. For instance, the adsorption of metal ions by chelating agents often fits a pseudo-first-order kinetic model, indicating that the rate is dependent on the concentration of the metal ion. researchgate.net

Regarding decomposition, the decarboxylation of glycine on ice surfaces has a calculated activation energy barrier of approximately 111.58 kJ/mol, suggesting a kinetically controlled process that requires a significant energy input to proceed at an appreciable rate. surrey.ac.uk Thermodynamic analysis of substituting glycine in peptide chains shows that destabilization can be driven by either entropic or enthalpic effects depending on the location of the substitution, highlighting the complex interplay of forces that govern the stability of such molecules. nih.gov

Iv. Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Sodium;2-(2-hydroxypropylamino)acetate, offering detailed insights into its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy stands as a primary tool for the structural elucidation of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon environments within the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given environment. For this compound, specific resonances are expected for the methyl, methine, and methylene (B1212753) protons of the hydroxypropyl group, as well as the methylene protons of the acetate (B1210297) moiety. The absence of a carboxylic acid proton signal would be a key indicator of the formation of the sodium salt.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon atoms and their chemical environments. Key resonances would include those for the methyl, methine, and methylene carbons of the hydroxypropyl group, the methylene carbon of the acetate group, and the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly diagnostic for confirming the salt form of the molecule.

2D NMR Techniques: To further confirm the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra establish proton-proton coupling relationships, allowing for the tracing of the spin systems within the hydroxypropyl and acetate fragments. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C resonances.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | 1.1 - 1.3 | Doublet | 3H | -CH₃ |

| H-b | 2.5 - 2.8 | Multiplet | 2H | -NH-CH₂- |

| H-c | 3.2 - 3.5 | Singlet | 2H | -CH₂-COO⁻ |

| H-d | 3.8 - 4.1 | Multiplet | 1H | -CH(OH)- |

| H-e | 4.5 - 5.0 | Singlet (broad) | 1H | -OH |

| H-f | 7.5 - 8.0 | Singlet (broad) | 1H | -NH- |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | Assignment |

| C-1 | 20 - 25 | -CH₃ |

| C-2 | 50 - 55 | -NH-CH₂- |

| C-3 | 58 - 62 | -CH₂-COO⁻ |

| C-4 | 65 - 70 | -CH(OH)- |

| C-5 | 175 - 180 | -COO⁻ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the confident determination of the compound's molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), yields structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern can help to confirm the connectivity of the hydroxypropyl and aminoacetate moieties.

| Parameter | Value |

| Molecular Formula | C₅H₁₀NNaO₃ |

| Monoisotopic Mass | 155.0558 Da |

| Ionization Mode | Electrospray (ESI) |

| Expected [M+H]⁺ | 134.0766 Da (for free acid) |

| Expected [M+Na]⁺ | 156.0585 Da (for free acid) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared and Raman spectroscopies are complementary techniques that probe the vibrational modes of the molecules. The resulting spectra provide a characteristic "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A key feature would be the strong, asymmetric stretching vibration of the carboxylate group (COO⁻) typically found in the 1550-1610 cm⁻¹ region, which is distinct from the carbonyl (C=O) stretch of a carboxylic acid (typically 1700-1730 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-H and C-C bond vibrations would be readily observable. The symmetric stretch of the carboxylate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the 1400-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| N-H Stretch | 3100 - 3500 (broad) | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| Asymmetric COO⁻ Stretch | 1550 - 1610 | IR |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Raman |

| C-O Stretch | 1000 - 1250 | IR |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the 2-position of the propyl group, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity of a sample. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. For an enantiomerically pure sample of this compound, a characteristic CD spectrum and a non-zero optical rotation would be observed. The conversion of the carboxylic acid to its sodium salt can be advantageous for chiroptical measurements as it can reduce complications arising from intermolecular hydrogen bonding and aggregation that are sometimes observed with free carboxylic acids. epa.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of the compound from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Ion-Exchange and Reversed-Phase)

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, several HPLC methods can be developed depending on the analytical goal.

Reversed-Phase HPLC (RP-HPLC): This is a common HPLC mode where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). Due to the polar nature of this compound, it may have a short retention time on a standard C18 column. The retention can be modulated by adjusting the mobile phase composition and pH.

Ion-Exchange Chromatography (IEC): Given the ionic nature of the compound, ion-exchange chromatography can be a highly effective method for purification and analysis. In this technique, the stationary phase contains charged functional groups that interact with the charged analyte. For the negatively charged carboxylate group of this compound, an anion-exchange column would be employed. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase.

A well-developed HPLC method will provide a sharp, symmetrical peak for the main compound, allowing for accurate quantification of its purity.

| Parameter | Reversed-Phase HPLC | Ion-Exchange Chromatography |

| Stationary Phase | C18, C8 | Anion-exchange resin |

| Mobile Phase | Water/Acetonitrile or Methanol with pH modifier | Aqueous buffer with increasing salt gradient |

| Detector | UV (if chromophore present), ELSD, or Mass Spectrometer | Conductivity or UV (if chromophore present) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, compounds that are non-volatile, polar, and thermally labile, such as this compound, require a chemical modification step known as derivatization prior to GC-MS analysis. sigmaaldrich.comsigmaaldrich.com This process converts the non-volatile analyte into a more volatile and thermally stable derivative, allowing it to be vaporized and passed through the gas chromatograph. sigmaaldrich.com

For this compound, the presence of active hydrogen atoms in the hydroxyl (-OH) and secondary amine (-NH) groups necessitates derivatization. sigmaaldrich.comthermofisher.com A common and effective method for this purpose is silylation. sigmaaldrich.com In this process, the active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. sigmaaldrich.comthermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. sigmaaldrich.comthermofisher.com

The derivatization reaction for this compound would proceed by replacing the hydrogens on both the hydroxyl and amine groups. The resulting silylated derivative can then be introduced into the GC-MS system. Within the gas chromatograph, the derivatized compound is separated from other components of the sample based on its boiling point and interaction with the stationary phase of the GC column. unina.it Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unequivocal identification of the compound. researchgate.net

The fragmentation pattern of the silylated derivative of this compound would be expected to show characteristic losses of methyl groups and other fragments related to the trimethylsilyl moieties and the parent molecule's structure. By analyzing this fragmentation, researchers can confirm the molecular structure of the original compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 70°C (1 min hold), ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

X-ray Crystallography for Precise Solid-State Structural Analysis

The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. libretexts.org This is typically achieved by slow evaporation of a saturated solution of the substance. researchgate.net Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orglabotka.net

By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. wikipedia.org The positions and intensities of the diffracted spots are then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be constructed. libretexts.org

For this compound, the crystal structure would reveal the coordination environment of the sodium ion, showing how it interacts with the oxygen atoms of the carboxylate group. It would also provide precise measurements of the bond lengths and angles within the 2-(2-hydroxypropylamino)acetate moiety. Furthermore, the analysis would identify any hydrogen bonding interactions involving the hydroxyl and amine groups, which play a crucial role in stabilizing the crystal lattice.

Table 2: Expected Structural Information from X-ray Crystallography of this compound

| Structural Feature | Information Gained |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule. |

| Ionic Interactions | Coordination of the Na+ ion with the carboxylate group. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |

| Crystal Packing | Arrangement of molecules in the unit cell of the crystal. |

Electrophoretic Techniques for Charge-Based Separations

Electrophoresis is a family of analytical techniques that separates charged molecules in a solution based on their migration in an applied electric field. youtube.com The electrophoretic mobility of a molecule is influenced by its charge, size, and shape, as well as the properties of the electrophoresis medium. youtube.comlibretexts.org For a compound like this compound, which is an amino acid derivative, its charge is pH-dependent due to the presence of an amino group and a carboxylate group.

At a neutral pH, the carboxylate group is deprotonated (negatively charged), and the secondary amine group is likely protonated (positively charged), resulting in a zwitterionic form with a net charge of zero. youtube.com However, the isoelectric point (pI) of the molecule, the pH at which it has no net charge, will be specific to its structure. chim.lu

In a capillary electrophoresis (CE) system, a sample is introduced into a narrow capillary filled with a buffer solution. libretexts.org When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity. libretexts.org The separation of different components in a mixture is achieved due to their different electrophoretic mobilities. youtube.com

The electrophoretic behavior of this compound can be manipulated by adjusting the pH of the buffer.

At a pH below its pI, the amino group will be protonated, and the carboxylate group will be protonated, resulting in a net positive charge. The molecule will then migrate towards the cathode (negative electrode).

At a pH above its pI, the amino group will be deprotonated (neutral), and the carboxylate group will be deprotonated, leading to a net negative charge. In this case, the molecule will migrate towards the anode (positive electrode). chim.lu

Capillary electrophoresis can be used to assess the purity of a sample of this compound and to separate it from any charged impurities. Furthermore, by coupling CE with a detector like a mass spectrometer (CE-MS), it is possible to obtain both separation and structural information. creative-proteomics.com The use of metal complexes in the buffer can also be explored to enhance the separation of amino acid derivatives. creative-proteomics.comutas.edu.au

Table 3: Predicted Electrophoretic Behavior of 2-(2-hydroxypropylamino)acetate at Different pH Values

| pH of Buffer | Predominant Charge of the Molecule | Direction of Migration |

| pH < pI | Positive | Towards the Cathode (-) |

| pH = pI | Neutral (Zwitterionic) | No net migration |

| pH > pI | Negative | Towards the Anode (+) |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

No publicly available research data exists for this subsection.

Density Functional Theory (DFT) Applications for Ground State Properties

No publicly available research data exists for this subsection.

Molecular Electrostatic Potential (MEP) Mapping

No publicly available research data exists for this subsection.

Vibrational Frequency Analysis and Spectroscopic Prediction

No publicly available research data exists for this subsection.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No publicly available research data exists for this section.

Reaction Mechanism Elucidation through Transition State Calculations

No publicly available research data exists for this section.

Computational Prediction of Chemical Reactivity Descriptors

No publicly available research data exists for this section.

Vi. Research on Derivatives and Analogues: Synthesis and Structure Property Relationship Studies

Design and Synthesis of Structurally Modified Analogues of Sodium;2-(2-hydroxypropylamino)acetate

The synthesis of structurally modified analogues of this compound, also known as N-(2-hydroxypropyl)glycine sodium salt, can be approached through several established synthetic routes for N-alkyl amino acids and their derivatives. These methods allow for systematic modifications of the core structure to investigate structure-property relationships.

A primary synthetic strategy involves the N-alkylation of glycine (B1666218) or its esters. One common method is reductive amination, where glyoxylic acid or a glycine ester is reacted with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This approach can be adapted to introduce various substituents on the hydroxypropyl group by using substituted 1-amino-2-propanols.

Another versatile method is the direct alkylation of a glycine ester with a suitable alkylating agent, followed by hydrolysis of the ester. For the synthesis of analogues of N-(2-hydroxypropyl)glycine, this would involve reacting a glycine ester with a substituted propylene (B89431) oxide or a 2-halopropanol derivative. The choice of the glycine ester's protecting group and the reaction conditions are crucial to avoid side reactions and ensure good yields.

The synthesis of N-alkoxycarbonyl amino acids provides another avenue for creating analogues. nih.gov This involves the reaction of an amino acid with a long-chain alkyl chloroformate, which can be prepared from the corresponding alcohol. nih.gov This method could be adapted to modify the carboxylate group or to introduce different functionalities.

A general synthesis of amino acid salts from amino alcohols has also been developed, which involves the dehydrogenative conversion of amino alcohols using a ruthenium pincer complex as a catalyst and a base like sodium or potassium hydroxide (B78521). researchgate.net This atom-economical method could potentially be used to synthesize the parent compound and its analogues. researchgate.net

The following table outlines potential synthetic routes for analogues of this compound:

| Analogue Type | Synthetic Strategy | Key Reactants | Potential Modifications |

| N-Substituted Analogues | Reductive Amination | Glyoxylic acid, Substituted 1-amino-2-propanols | Variations in the alkyl or aryl substituents on the hydroxypropyl chain. |

| O-Substituted Analogues | Etherification | N-(2-hydroxypropyl)glycine ester, Alkyl halides | Introduction of alkyl or aryl groups on the hydroxyl moiety. |

| Carboxylate Modified Analogues | Esterification/Amidation | N-(2-hydroxypropyl)glycine, Alcohols/Amines | Formation of esters or amides to alter polarity and reactivity. |

These synthetic approaches provide a framework for generating a library of analogues to systematically study the impact of structural modifications on the chemical and physical properties of the parent compound.

Investigation of Substituent Effects on the Reactivity of Amine, Hydroxyl, and Carboxylate Groups

The reactivity of the amine, hydroxyl, and carboxylate groups in this compound is influenced by the electronic and steric effects of substituents introduced into its structure. Understanding these effects is crucial for designing derivatives with tailored properties.

Amine Group Reactivity: The secondary amine in the molecule is a nucleophilic center. Its reactivity can be modulated by substituents on the N-propyl group. Electron-withdrawing groups (EWGs) attached to the propyl chain will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity. Conversely, electron-donating groups (EDGs) will increase the electron density, making the amine more nucleophilic and basic. Steric hindrance around the nitrogen atom, introduced by bulky substituents, can also significantly decrease its reactivity towards electrophiles.

Hydroxyl Group Reactivity: The secondary hydroxyl group can act as a nucleophile or a leaving group after protonation. Its reactivity is influenced by substituents on the adjacent carbon atoms. EWGs will make the hydroxyl proton more acidic and the oxygen less nucleophilic. EDGs will have the opposite effect. The hydroxyl group's ability to form intramolecular hydrogen bonds, for instance with the carboxylate group, can also affect its reactivity by altering its availability for intermolecular reactions.

The following table summarizes the predicted effects of substituents on the reactivity of the functional groups:

| Functional Group | Substituent Type on Propyl Chain | Effect on Reactivity | Rationale |

| Amine | Electron-Withdrawing Group (EWG) | Decreased Nucleophilicity | Reduction of electron density on the nitrogen atom. |

| Amine | Electron-Donating Group (EDG) | Increased Nucleophilicity | Increase of electron density on the nitrogen atom. |

| Hydroxyl | Electron-Withdrawing Group (EWG) | Decreased Nucleophilicity, Increased Acidity | Polarization of the O-H bond. |

| Hydroxyl | Electron-Donating Group (EDG) | Increased Nucleophilicity, Decreased Acidity | Increased electron density on the oxygen atom. |

| Carboxylate | Lipophilic Substituents | Indirectly affected | Altered solubility and steric environment. |

These substituent effects can be systematically studied to fine-tune the reactivity of each functional group for specific applications, such as in the synthesis of conjugates or prodrugs.

Preparation of Chemically Functionalized Conjugates and Prodrug-like Precursors

The functional groups of this compound—the secondary amine, the hydroxyl group, and the carboxylate—provide handles for the covalent attachment of other molecules to form conjugates or for the design of prodrugs.

Conjugate Synthesis: Polymer-drug conjugates are a common strategy to improve the properties of therapeutic agents. N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are well-studied carriers for drug delivery. aacrjournals.org Conjugates of this compound or its analogues could be prepared by reacting the amine or hydroxyl group with a reactive HPMA polymer. For example, a polymer with an activated ester side chain could react with the amine group to form a stable amide linkage. Alternatively, the hydroxyl group could be used for conjugation, for instance, by forming an ether or ester bond with a suitable polymer. Protein-polymer conjugates can also be synthesized using reactive end-groups on the polymer that can target specific amino acid residues on a protein. nih.gov

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug in the body. The hydroxyl and carboxylate groups of 2-(2-hydroxypropylamino)acetate are particularly suitable for creating prodrugs that can be activated by intramolecular cyclization. mdpi.com For instance, the carboxylate can be esterified with a promoiety. The proximity of the hydroxyl group can facilitate the cleavage of this ester through an intramolecular nucleophilic attack, leading to the formation of a lactone and release of the active drug. This cyclization-activated prodrug strategy can be designed to be sensitive to pH or specific enzymes. mdpi.com Amino acids are frequently used in prodrug design to enhance properties like solubility and membrane permeability. Various prodrug strategies for amines have also been reviewed, which could be applied to the secondary amine of the target molecule. mdpi.com

The following table illustrates potential strategies for creating conjugates and prodrugs:

| Type | Functional Group Utilized | Linkage | Example of Attached Moiety | Activation/Release Mechanism |

| Polymer Conjugate | Amine | Amide | N-(2-hydroxypropyl)methacrylamide (HPMA) | Not applicable (stable linkage) |

| Protein Conjugate | Hydroxyl | Ether | Protein (e.g., antibody) | Not applicable (stable linkage) |

| Prodrug | Carboxylate | Ester | Promoety with a leaving group | Intramolecular cyclization (hydroxyl attack) |

| Prodrug | Amine | Carbamate | Self-immolative linker | Enzymatic or chemical cleavage |

The design and synthesis of such conjugates and prodrugs require careful consideration of the linker chemistry and the desired release mechanism to achieve the intended properties.

Structure-Property Relationship (SPR) Investigations in Non-Biological Contexts

Structure-property relationship (SPR) studies in non-biological contexts focus on how chemical structure influences physicochemical properties such as chemical stability and solubility in organic solvents. These properties are critical for synthetic applications, formulation, and storage.

Chemical Stability: The stability of this compound and its analogues can be influenced by various structural modifications. For instance, the introduction of bulky substituents near the reactive functional groups can sterically hinder degradation pathways, thereby increasing chemical stability. The electronic nature of substituents can also play a role; for example, electron-withdrawing groups can affect the susceptibility of adjacent bonds to hydrolysis. The stability of amino acid prodrugs has been shown to be dependent on the length and nature of the linker between the amino acid and the drug. nih.gov

Solubility in Organic Solvents: The solubility of amino acids and their salts in organic solvents is generally low due to their zwitterionic nature at physiological pH and their high lattice energy in the solid state. For synthetic purposes, it is often necessary to enhance their solubility in non-aqueous media. N-alkylation can increase lipophilicity and, consequently, solubility in organic solvents. monash.edu The choice of the counter-ion for the carboxylate can also significantly impact solubility. While the sodium salt may have limited solubility in many organic solvents, converting it to a salt with a more lipophilic cation, such as tetrabutylammonium, could improve its solubility. The solubility of glycine, a related amino acid, has been extensively studied in various aqueous and organic solvent mixtures, providing a basis for predicting the behavior of its derivatives. researchgate.netresearchgate.net

The following table presents hypothetical data illustrating potential SPR trends for analogues of this compound based on general chemical principles:

| Analogue | Modification | Predicted Change in Lipophilicity (LogP) | Predicted Solubility in Dichloromethane | Predicted Stability at pH 4 |

| Parent Compound | - | Low | Low | High |

| N-benzyl analogue | Addition of a benzyl group to the amine | Increased | Moderate | High |

| O-methyl analogue | Methylation of the hydroxyl group | Increased | Moderate | High |

| Carboxylate ethyl ester | Esterification of the carboxylate | Significantly Increased | High | Moderate (susceptible to hydrolysis) |

| Analogue with a t-butyl group on the propyl chain | Introduction of a bulky alkyl group | Increased | Moderate | Very High (steric protection) |

This data, while hypothetical, illustrates the systematic approach of SPR studies. By synthesizing a series of analogues and measuring their properties, predictive models can be developed to guide the design of new derivatives with desired characteristics for synthetic and other non-biological applications.

Information on the Environmental Fate of this compound is Not Currently Available in Publicly Accessible Scientific Literature

Extensive searches of scientific databases and public online resources have yielded no specific information regarding the environmental fate, chemical degradation, and transformation studies of the chemical compound this compound.

Detailed inquiries into the abiotic and biotic degradation pathways of this specific substance did not provide the necessary data to elaborate on the following critical areas:

Hydrolytic Stability and Kinetics: No studies detailing the rate and mechanism of hydrolysis for this compound in aqueous systems were identified.

Photochemical Transformation: Information regarding the compound's susceptibility to degradation by light, including its transformation pathways and quantum yields, could not be located.

Chemical Oxidation and Reduction: There is a lack of available data on the reactions of this compound with environmental oxidants or reductants.

Microbial-Mediated Chemical Changes: No research was found that investigates the aerobic or anaerobic biodegradation of this compound by microorganisms. Consequently, no information on potential transformation products resulting from microbial action is available.

Due to the absence of scientific literature on the environmental behavior of this compound, it is not possible to provide an article that adheres to the requested detailed outline on its environmental fate. Further research and testing would be required to establish the environmental profile of this compound.

Despite a comprehensive search for "this compound," no specific information regarding its sorption and transport phenomena in abiotic environmental compartments could be located. The search results did not yield any studies or data pertaining to the environmental fate, chemical degradation, or transformation of this particular compound.

Information was found for related but distinct compounds such as acetic acid and sodium acetate (B1210297). For instance, acetic acid is known to be readily biodegradable. fda.govsantos.com In aqueous environments, it dissociates into acetate and hydrogen ions. fda.govsantos.com The acetate ion has a low potential for adsorption to soil and is not expected to bioaccumulate. santos.com Fugacity modeling suggests that a significant portion of acetic acid released into the environment would partition to water. fda.gov